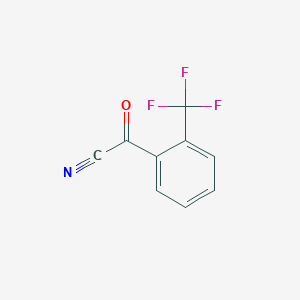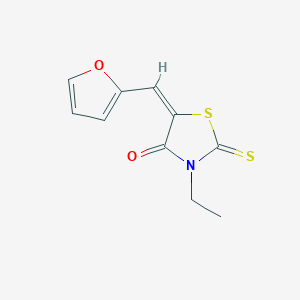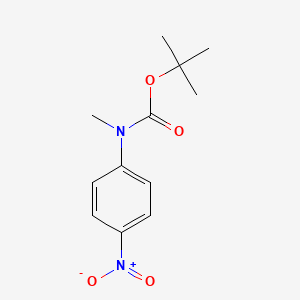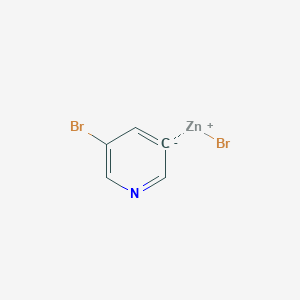
2-(Trifluoromethyl)benzoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzoyl cyanide (2-TFMC) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of benzoyl cyanide, and is used as a reagent in organic synthesis. 2-TFMC is a colorless, volatile liquid with a boiling point of 74 °C and a melting point of -21 °C. The compound is soluble in water, alcohols, and other organic solvents.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzoyl cyanide is a versatile reagent used in organic synthesis. It is used as a coupling agent for the synthesis of a variety of organic compounds, such as amino acids, peptides, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
2-(Trifluoromethyl)benzoyl cyanide functions as an electrophile in organic synthesis. It reacts with nucleophiles, such as amines and alcohols, to form carbon-carbon bonds. The reaction is catalyzed by a base, such as sodium cyanide, which activates the this compound and facilitates the reaction.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-irritant. However, its effects on biochemical and physiological processes have not been extensively studied. It is known that this compound is rapidly metabolized in the body, and is excreted as its metabolites in urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethyl)benzoyl cyanide is a useful reagent for organic synthesis in the laboratory. Its low boiling point and solubility in organic solvents make it easy to work with. Its low toxicity and non-irritant properties make it safe to use. However, its reactivity can make it difficult to control the reaction conditions and the yield of the reaction.
Direcciones Futuras
Future research on 2-(Trifluoromethyl)benzoyl cyanide could focus on its potential applications in pharmaceutical and agrochemical synthesis. Additionally, further research could be conducted to explore its biochemical and physiological effects. Furthermore, research could be conducted to develop new methods for the synthesis of this compound and its derivatives. Finally, research could be conducted to improve the reactivity and yield of the this compound reaction.
Métodos De Síntesis
2-(Trifluoromethyl)benzoyl cyanide is usually synthesized through a reaction between benzoyl chloride and trifluoromethylmagnesium chloride. The reaction is carried out in an inert atmosphere or in a vacuum. The reaction proceeds in two steps: first, the trifluoromethylmagnesium chloride reacts with the benzoyl chloride to form a trifluoromethylbenzoyl chloride intermediate; then, the intermediate reacts with a base, such as sodium cyanide, to form the this compound product.
Propiedades
IUPAC Name |
2-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQMEYKAWVAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amino}propanoic acid](/img/structure/B6325062.png)

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)





